molecular formula C10H13ClN2 B13425392 1-[(6-Chloro-2-pyridinyl)methyl]-cyclobutanamine

1-[(6-Chloro-2-pyridinyl)methyl]-cyclobutanamine

Cat. No.: B13425392
M. Wt: 196.67 g/mol
InChI Key: DKVMNJCKXZXQKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(6-Chloro-2-pyridinyl)methyl]-cyclobutanamine (CAS 2358095-38-0) is a chemical compound supplied for research and development purposes. It features a molecular formula of C10H13ClN2 and a molecular weight of 196.68 g/mol . The compound's structure incorporates both pyridine and cyclobutane rings, which are significant scaffolds in medicinal chemistry . Pyridine derivatives are frequently occurring heterocyclic building blocks in active pharmaceutical ingredients, with a substantial number of marketed drugs containing this structure . Similarly, the cyclobutane motif is present in several FDA-approved drugs across therapeutic areas including oncology, neurological diseases, and infectious diseases . This combination of structures makes it a compound of interest for further investigation in drug discovery and development programs. It is intended for use as a reference standard or building block in synthetic chemistry and biological research . This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use. Researchers are advised to handle this material with appropriate safety precautions, including the use of personal protective equipment (PPE) and adherence to proper laboratory waste disposal protocols . For specific storage and handling conditions, please consult the product's safety data sheet.

Properties

Molecular Formula

C10H13ClN2

Molecular Weight

196.67 g/mol

IUPAC Name

1-[(6-chloropyridin-2-yl)methyl]cyclobutan-1-amine

InChI

InChI=1S/C10H13ClN2/c11-9-4-1-3-8(13-9)7-10(12)5-2-6-10/h1,3-4H,2,5-7,12H2

InChI Key

DKVMNJCKXZXQKB-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(CC2=NC(=CC=C2)Cl)N

Origin of Product

United States

Preparation Methods

Preparation Methods of 1-[(6-Chloro-2-pyridinyl)methyl]-cyclobutanamine

Key Starting Materials and Intermediates

Detailed Stepwise Preparation

Based on patent WO1998022459A1 and related sources, the synthesis can be outlined as follows:

Step 1: Preparation of 6-Chloro-2-pyridinylmethyl Intermediate
  • Starting from 2-chloro-6-substituted pyridine derivatives, protection groups such as trimethylsilanyl-ethoxymethoxymethyl are introduced to stabilize reactive sites.
  • Sodium hydride is used as a strong base in N,N-dimethylformamide at 0 °C under nitrogen atmosphere to facilitate substitution reactions.
  • Benzyl alcohol or other nucleophiles are added dropwise to generate protected pyridinylmethyl alcohol intermediates.
  • Subsequent deprotection and functional group transformations (e.g., trifluoromethanesulfonic acid ester formation) yield reactive pyridinylmethyl intermediates ready for coupling.
Step 2: Coupling with Cyclobutanamine
  • The pyridinylmethyl intermediate undergoes nucleophilic substitution or reductive amination with cyclobutanamine.
  • The reaction mixture is typically stirred at controlled temperatures (often 0 °C to room temperature) to optimize yield and selectivity.
  • Work-up involves extraction with organic solvents such as diethyl ether or ethyl acetate, washing with aqueous phases, drying over magnesium sulfate, and filtration.
  • The product is isolated by evaporation under reduced pressure or by chromatographic purification.
Step 3: Purification and Isolation
  • The crude product is purified by techniques such as silica gel column chromatography using solvent systems like dichloromethane/methanol or hexane/ethyl acetate gradients.
  • Final drying under high vacuum ensures removal of residual solvents.

Alternative Synthetic Approaches

  • Cross-coupling reactions using palladium-based catalysts (e.g., Pd(0) complexes) have been explored to form the carbon-nitrogen bond between the pyridinylmethyl moiety and cyclobutanamine.
  • These methods involve oxidative addition, transmetalation, and reductive elimination steps with ligands tailored to stabilize monoligated palladium species, enhancing reaction efficiency under milder conditions.
  • Such catalytic systems can improve yields and reduce side reactions compared to classical nucleophilic substitution.

Data Table Summarizing Preparation Conditions

Step Reactants / Reagents Conditions Solvents Notes
1 2-Chloro-6-(protected) pyridine derivative Sodium hydride, 0 °C, N2 atmosphere N,N-Dimethylformamide Formation of protected pyridinylmethyl intermediate
2 Pyridinylmethyl intermediate + cyclobutanamine Stirring at 0 °C to RT Diethyl ether, ethyl acetate Nucleophilic substitution or reductive amination
3 Crude product Evaporation under reduced pressure Isolation of product
4 Crude product Silica gel chromatography CH2Cl2/MeOH or hexane/EtOAc Purification and drying
Alt. Pd(0) catalyst, ligands, cyclobutanamine Mild heating, inert atmosphere Various organic solvents Cross-coupling approach

Chemical Reactions Analysis

Types of Reactions

1-[(6-Chloro-2-pyridinyl)methyl]-cyclobutanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chlorine atom in the pyridine ring can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound.

Scientific Research Applications

1-[(6-Chloro-2-pyridinyl)methyl]-cyclobutanamine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(6-Chloro-2-pyridinyl)methyl]-cyclobutanamine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Observations:

  • Substituent Effects : The 6-chloro-2-pyridinyl group in the target compound introduces stronger electron-withdrawing effects compared to phenyl or morpholine substituents (e.g., 9q, 9s). This may enhance metabolic stability but reduce solubility .
  • Synthetic Challenges : Yields for cyclobutanamine derivatives are generally low (33–41%), reflecting difficulties in cyclobutane ring formation or substituent introduction .
  • Biological Relevance: Trifluoromethyl derivatives (e.g., ) show cannabinoid receptor activity, suggesting the target compound’s pyridinyl group could be tailored for similar targets.

Physicochemical Properties:

  • Stability : Cyclobutanamine derivatives are stable under recommended storage conditions (2–8°C, dry environments) but may degrade upon prolonged exposure to moisture or heat .
  • Reactivity: The 6-chloro-2-pyridinyl group may participate in hydrogen bonding (via the pyridine nitrogen) more readily than non-heteroaromatic analogs, influencing crystal packing or target binding .

Biological Activity

1-[(6-Chloro-2-pyridinyl)methyl]-cyclobutanamine is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and possible therapeutic applications based on available research findings.

Chemical Structure and Properties

The compound features a cyclobutane ring substituted with a 6-chloro-2-pyridinyl group. Its molecular formula is C10_{10}H12_{12}ClN, and it has a molecular weight of approximately 187.66 g/mol. The presence of the chloro and pyridine groups suggests potential interactions with various biological targets.

1-[(6-Chloro-2-pyridinyl)methyl]-cyclobutanamine has been identified as a lead compound in drug discovery, particularly for its activity against certain cancer cell lines. Its mechanism primarily involves the inhibition of cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation.

Inhibition of CDKs

Research indicates that this compound exhibits selective inhibition against CDK9, which is critical in transcriptional regulation and has implications in cancer therapy. The compound's IC50 values for various CDKs were measured, demonstrating its potency and selectivity:

Enzyme IC50 (nM)
CDK9/Cyclin T16
CDK1/Cyclin A2980
CDK2/Cyclin A397
CDK4/Cyclin D13130
CDK7/Cyclin H1510

These results indicate that 1-[(6-Chloro-2-pyridinyl)methyl]-cyclobutanamine is particularly effective against CDK9, making it a candidate for further development in cancer therapeutics .

In Vitro Studies

In vitro assays have shown that the compound induces apoptosis in various cancer cell lines. For instance, in the BT-20 breast cancer cell line, significant apoptosis was noted at concentrations as low as 0.60 µM. The compound also demonstrated cell cycle arrest, particularly at the G1/S phase, indicating its potential to halt cancer progression.

Pharmacokinetic Properties

The pharmacokinetic profile of 1-[(6-Chloro-2-pyridinyl)methyl]-cyclobutanamine reveals favorable properties for drug development:

Property Value
Kinetic Solubility (pH = 7.4)191 µM
LogD (pH = 7.4)0.9
Plasma Protein Binding48%
Hepatocyte Stability t1/2>360 min

These properties suggest good absorption and distribution characteristics, essential for oral bioavailability .

Q & A

Basic Research Questions

Q. What are the key structural features of 1-[(6-Chloro-2-pyridinyl)methyl]-cyclobutanamine, and how do they influence its chemical reactivity?

  • Answer : The compound contains a cyclobutane ring fused with a 6-chloro-2-pyridinylmethyl group and an amine functional group (IUPAC name: 1-((6-chloropyridin-2-yl)methyl)cyclobutan-1-amine). The pyridine ring introduces aromaticity and potential π-π stacking interactions, while the chlorine atom enhances electrophilicity. The strained cyclobutane ring increases reactivity toward ring-opening reactions, and the amine group allows for nucleophilic substitutions or coordination with metal catalysts. These features make it suitable for derivatization in medicinal chemistry .

Q. What synthesis methods are commonly used for 1-[(6-Chloro-2-pyridinyl)methyl]-cyclobutanamine, and what factors affect yield and purity?

  • Answer : Synthesis typically involves:

  • Method A : Coupling of 6-chloro-2-pyridinemethanol with cyclobutanamine via reductive amination using NaBH₃CN or H₂/Pd-C.
  • Method B : Nucleophilic substitution of a halogenated cyclobutane intermediate with 6-chloro-2-pyridinemethylamine.
    Yield optimization depends on reaction temperature (60–80°C), solvent polarity (e.g., THF or DMF), and purification techniques like column chromatography or recrystallization. Impurities often arise from incomplete ring closure or side reactions at the amine group .

Advanced Research Questions

Q. How can researchers design experiments to study the binding affinity of 1-[(6-Chloro-2-pyridinyl)methyl]-cyclobutanamine to biological targets like enzymes or receptors?

  • Answer : Key methodologies include:

  • Surface Plasmon Resonance (SPR) : Immobilize the target protein on a sensor chip and measure real-time binding kinetics (ka/kd).
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) by titrating the compound into a protein solution.
  • Fluorescence Polarization : Use fluorescently labeled analogs to monitor competitive binding.
    Control experiments should include structurally similar analogs (e.g., methyl-substituted pyridines) to assess specificity .

Q. What experimental strategies can resolve contradictions in reactivity data for 1-[(6-Chloro-2-pyridinyl)methyl]-cyclobutanamine derivatives?

  • Answer : Discrepancies in reactivity (e.g., unexpected ring-opening vs. stability) can be addressed by:

  • Computational Modeling : DFT calculations to compare transition states of competing pathways.
  • Isotopic Labeling : Use ¹³C or ²H to track reaction intermediates via NMR or MS.
  • Kinetic Profiling : Vary temperature/pH to identify rate-determining steps.
    For example, microwave-assisted synthesis (as in related pyridine derivatives) can accelerate reactions and reduce side products .

Q. How do structural modifications (e.g., substituent variations) impact the biological activity of 1-[(6-Chloro-2-pyridinyl)methyl]-cyclobutanamine analogs?

  • Answer : A comparative analysis of analogs reveals:

CompoundModificationBiological Impact
N-(6-Methylpyridin-2-yl)cyclobutanamineMethyl substitutionIncreased lipophilicity, enhanced CNS penetration
1-(4-Chlorophenyl)cyclobutanamineChlorophenyl groupHigher affinity for GABA receptors
3-(6-Chloropyridin-2-yl)cyclobutanePyridine ring repositioningAltered metabolic stability
These modifications highlight the importance of substituent positioning and electronic effects in target engagement .

Methodological Considerations

Q. What analytical techniques are critical for characterizing 1-[(6-Chloro-2-pyridinyl)methyl]-cyclobutanamine and its derivatives?

  • Answer : Essential techniques include:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry (e.g., cyclobutane ring substitution pattern).
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (C₁₀H₁₂ClN₂, MW 196.68 g/mol).
  • X-ray Crystallography : Resolve stereochemical ambiguities in crystalline derivatives.
  • HPLC-PDA : Assess purity (>95%) and detect trace impurities from synthesis .

Q. How can researchers mitigate instability issues observed in solutions of 1-[(6-Chloro-2-pyridinyl)methyl]-cyclobutanamine derivatives?

  • Answer : Instability (e.g., decomposition in DMSO) can be minimized by:

  • Low-Temperature Storage : Keep solutions at –20°C in inert atmospheres (N₂/Ar).
  • Buffered Solutions : Use pH-stabilized solvents (e.g., phosphate buffer at pH 7.4).
  • Lyophilization : Convert to stable solid forms for long-term storage.
    Stability assays should include accelerated degradation studies under UV light or elevated temperatures .

Data Contradiction Analysis

Q. Why might biological assays report conflicting potency data for 1-[(6-Chloro-2-pyridinyl)methyl]-cyclobutanamine analogs?

  • Answer : Discrepancies arise from:

  • Assay Variability : Differences in cell lines (e.g., HEK293 vs. CHO) or receptor isoforms.
  • Solubility Artifacts : Poor aqueous solubility leading to false negatives. Use surfactants (e.g., Tween-80) or DMSO controls.
  • Metabolic Interference : Cytochrome P450 interactions in hepatic microsome assays.
    Cross-validation using orthogonal assays (e.g., functional cAMP vs. radioligand binding) is recommended .

Structural Analog Design

Q. What computational tools can predict the bioactivity of novel 1-[(6-Chloro-2-pyridinyl)methyl]-cyclobutanamine derivatives?

  • Answer : Tools include:

  • Molecular Docking (AutoDock Vina) : Screen against target protein PDB structures (e.g., 5HT₂A receptor).
  • QSAR Models : Train on datasets of cyclobutanamine analogs to predict IC₅₀ values.
  • ADMET Prediction (SwissADME) : Forecast pharmacokinetic properties (e.g., BBB permeability).
    Experimental validation via SPR or cell-based assays is critical .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.